molecular formula C24H22N2O3S B3014448 (E)-1-(4-methylbenzyl)-3-((m-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 893309-90-5

(E)-1-(4-methylbenzyl)-3-((m-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No. B3014448
CAS RN: 893309-90-5
M. Wt: 418.51
InChI Key: ZXRRIQMXICVPOB-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(4-methylbenzyl)-3-((m-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C24H22N2O3S and its molecular weight is 418.51. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-methylbenzyl)-3-((m-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-methylbenzyl)-3-((m-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

One study focuses on the synthesis and characterization of 1H-2.1.3-Benzothiadiazin-2.2-dioxide derivatives, demonstrating their formation through reactions involving 2-aminobenzyl amine and sulfamide. This process yields derivatives that can be further modified to obtain mono- and dialkyl derivatives, indicating versatility in synthetic pathways for developing new compounds with potential scientific and technological applications (Knollmüller, 1971).

Another study presents the synthesis, characterization, and molecular docking of (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, showcasing the compound's potential as an anti-diabetic agent through theoretical and experimental analyses, including X-ray diffraction and spectroscopic methods. This research highlights the compound's chemical activity descriptors and its interactions with DNA bases, suggesting broader implications for medicinal chemistry and drug design (Karrouchi et al., 2021).

Chemical Reactivity and Applications

The interaction of 1,4-diketones with thiazyl chloride (NSCl) provides insights into the reactivity of related compounds, resulting in the formation of 3,4-dibenzoyl1,2,5-thiadiazole among other products. This study underscores the complex reactivity patterns that can emerge from the interactions of such compounds, opening avenues for the synthesis of novel heterocyclic structures with potential applications in materials science and pharmaceuticals (Laaman, Meth–Cohn, & Rees, 2002).

properties

IUPAC Name

(3E)-3-[(3-methylanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c1-17-10-12-19(13-11-17)16-26-22-9-4-3-8-21(22)24(27)23(30(26,28)29)15-25-20-7-5-6-18(2)14-20/h3-15,25H,16H2,1-2H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRRIQMXICVPOB-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=CC(=C4)C)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=CC(=C4)C)/S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-methylbenzyl)-3-((m-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide

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